molecular formula C7H3BrF3N3 B13155194 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13155194
M. Wt: 266.02 g/mol
InChI Key: SYQSNNSDZVFURC-UHFFFAOYSA-N
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Description

3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 3rd position and a trifluoromethyl group at the 7th position on the triazolo[4,3-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, leading to the formation of new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Reaction Conditions: These reactions typically require the presence of a base and are conducted under reflux conditions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield an aminotriazolopyridine derivative.

Mechanism of Action

The mechanism of action of 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the bromine and trifluoromethyl groups.

    1,2,4-Triazolo[4,3-b]pyridine: Another structural isomer with different substitution patterns.

Uniqueness

3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential biological activities. These substituents also contribute to its distinct electronic properties, making it valuable in various applications.

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

3-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H3BrF3N3/c8-6-13-12-5-3-4(7(9,10)11)1-2-14(5)6/h1-3H

InChI Key

SYQSNNSDZVFURC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2Br)C=C1C(F)(F)F

Origin of Product

United States

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